molecular formula C16H16N4O4 B2815959 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1797681-45-8

5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2815959
CAS No.: 1797681-45-8
M. Wt: 328.328
InChI Key: SFIUOSUGOIUOJQ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring a furan ring, an isoxazole ring, and a pyrazole ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Construction of the Tetrahydropyran Moiety: This can be achieved by cyclization of a suitable diol precursor under acidic conditions.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the isoxazole ring.

    Substitution: Electrophilic reagents such as bromine or iodine can be used for halogenation of the furan ring.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Halogenated furans

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets due to its heterocyclic rings.

Medicine

Industry

In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, the heterocyclic rings can interact with enzymes or receptors, modulating their activity. For example, the isoxazole ring might inhibit certain enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide
  • N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Uniqueness

The unique combination of the furan, isoxazole, and pyrazole rings in 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide provides a distinct set of chemical properties and potential biological activities not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-20-13-4-6-22-9-10(13)12(18-20)8-17-16(21)11-7-15(24-19-11)14-3-2-5-23-14/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIUOSUGOIUOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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